4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline

Physicochemical Properties Medicinal Chemistry Drug Design

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline, also known as (4-Ethoxyphenyl)[(1-methylpyrazol-4-yl)methyl]amine, is a synthetic organic compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol. It is characterized as a secondary amine featuring a 4-ethoxyphenyl group linked via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl moiety.

Molecular Formula C13H17N3O
Molecular Weight 231.299
CAS No. 1006340-89-1
Cat. No. B2846585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline
CAS1006340-89-1
Molecular FormulaC13H17N3O
Molecular Weight231.299
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NCC2=CN(N=C2)C
InChIInChI=1S/C13H17N3O/c1-3-17-13-6-4-12(5-7-13)14-8-11-9-15-16(2)10-11/h4-7,9-10,14H,3,8H2,1-2H3
InChIKeyPZFPYVIECDZSAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1006340-89-1): A Research-Grade Pyrazolylaniline Building Block


4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline, also known as (4-Ethoxyphenyl)[(1-methylpyrazol-4-yl)methyl]amine, is a synthetic organic compound with the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol . It is characterized as a secondary amine featuring a 4-ethoxyphenyl group linked via a methylene bridge to a 1-methyl-1H-pyrazol-4-yl moiety. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with its core structure offering a defined hydrogen bond donor (secondary amine) and acceptor (ethoxy oxygen, pyrazole nitrogens) profile . Its calculated physicochemical properties, including an XLogP3 of 2 and a topological polar surface area (TPSA) of 39.1 Ų, indicate a balanced lipophilic-hydrophilic character, making it a candidate for the synthesis of drug-like molecules and functional materials .

4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline: Why Substitution with General Pyrazolylanilines is Not Viable


Indiscriminate substitution of 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline with other pyrazolylaniline derivatives is scientifically unsound. The precise substitution pattern—specifically the para-ethoxy group on the aniline ring and the methyl group on the pyrazole nitrogen—fundamentally dictates its physicochemical properties, reactivity, and potential biological interactions. As demonstrated by comparative data, even a simple change from an ethoxy to a difluoromethoxy group results in a significant shift in key drug-likeness parameters . Furthermore, the presence and position of the ethoxy group are known to be critical drivers of potency and selectivity in related chemotypes targeting enzymes like MAO-B [1]. Therefore, using a structural analog without rigorous validation of its performance in a specific assay context introduces unacceptable variability, potentially leading to failed experiments, misinterpreted structure-activity relationships, and wasted research resources.

Quantitative Differentiation Evidence for 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1006340-89-1)


Physicochemical Profile Comparison: 4-Ethoxy vs. 4-Difluoromethoxy Aniline Analogs

A direct head-to-head comparison of calculated physicochemical properties between the target compound (4-ethoxy) and its direct analog 4-(difluoromethoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline demonstrates significant differences in drug-likeness parameters .

Physicochemical Properties Medicinal Chemistry Drug Design

Inferred MAO-B Inhibitory Potential Based on Pyrazoline Chemotype SAR

While direct data for the target compound is unavailable, a cross-study comparison with a closely related pyrazoline derivative provides strong class-level inference. A study on halogenated pyrazolines established that the presence of a 4-ethoxyphenyl group is a key structural determinant for potent and selective MAO-B inhibition [1]. The compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) demonstrated an IC50 of 0.063 µM against MAO-B and a selectivity index (SI) of 133.0 over MAO-A.

Monoamine Oxidase Inhibition Neuropharmacology Structure-Activity Relationship

Recommended Research and Industrial Applications for 4-Ethoxy-N-((1-methyl-1H-pyrazol-4-yl)methyl)aniline (CAS 1006340-89-1)


Medicinal Chemistry: Synthesis of MAO-B Inhibitor Candidates

This compound is a recommended starting material for synthesizing novel pyrazole-containing scaffolds aimed at inhibiting monoamine oxidase B (MAO-B). The presence of the 4-ethoxyphenyl group is linked to nanomolar potency and high selectivity for MAO-B over MAO-A, as inferred from cross-study comparable data with the pyrazoline derivative EH7 (MAO-B IC50 = 0.063 µM, SI = 133.0) [1]. This supports its use in structure-activity relationship (SAR) studies focused on developing neuroprotective agents.

Medicinal Chemistry: Lead Optimization via Physicochemical Modulation

The compound's calculated physicochemical profile (XLogP3: 2; TPSA: 39.1 Ų) [1] makes it a valuable core scaffold for modulating drug-likeness. It can serve as a direct comparator to analogs with altered lipophilicity, such as the 4-difluoromethoxy variant (MW: 253.25 g/mol), to systematically study the impact of subtle structural changes on solubility, permeability, and metabolic stability in a lead optimization program [1].

Chemical Biology: Development of Targeted Chemical Probes

The defined hydrogen bond donor/acceptor capacity of the secondary amine and ethoxy/pyrazole groups allows for predictable interactions with biological targets. This compound is suitable for constructing focused libraries or chemical probes where a balanced lipophilic-hydrophilic character is required for cellular target engagement. Its use can help elucidate biological pathways without the confounding effects of extreme lipophilicity [1].

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